Methyl 6-chloro-4-methoxy-5-methylnicotinate

Description

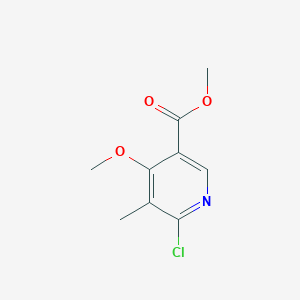

Methyl 6-chloro-4-methoxy-5-methylnicotinate is a substituted pyridine derivative characterized by a chlorine atom at position 6, a methoxy group at position 4, and a methyl group at position 5 of the pyridine ring. Its molecular formula is C₉H₁₀ClNO₃, with a methyl ester functional group at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its structural features—electron-withdrawing (Cl) and electron-donating (methoxy, methyl) substituents—impart unique reactivity and physicochemical properties, making it valuable for medicinal chemistry applications .

Properties

IUPAC Name |

methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-7(13-2)6(9(12)14-3)4-11-8(5)10/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJRWSCGLGWSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1Cl)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

This method involves the chlorination of methyl 2-methoxy-4-methyl nicotinate using chlorine gas (Cl₂) in the presence of sodium acetate (NaOAc) and ethyl acetate as a solvent. The reaction proceeds via electrophilic aromatic substitution, where chlorine replaces a hydrogen atom at the 5-position of the pyridine ring.

Experimental Protocol

-

Reactants :

-

Methyl 2-methoxy-4-methyl nicotinate (0.5 mol)

-

Chlorine gas (0.6 mol, 10 g/hr supply rate)

-

Sodium acetate (0.6 mol)

-

Ethyl acetate (300 mL)

-

-

Conditions :

-

Yield and Purity :

Advantages and Limitations

-

Advantages : High regioselectivity for the 5-position, scalable for industrial production.

-

Limitations : Requires careful handling of chlorine gas and generates acidic byproducts.

Cyclocondensation of Beta-Aminocrotonic Acid Methyl Ester

Reaction Pathway

This method employs a two-step cyclocondensation reaction between beta-aminocrotonic acid methyl ester and 1,1,3,3-tetramethoxypropane under acidic conditions, followed by neutralization and purification.

Experimental Protocol

-

Step 1 :

-

Step 2 :

-

Workup :

-

Yield and Purity :

Advantages and Limitations

-

Advantages : Avoids hazardous halogenating agents; suitable for lab-scale synthesis.

-

Limitations : Multi-step process with moderate yields.

Nucleophilic Substitution Using 4-Methylbenzenethiol

Reaction Overview

This method involves regioselective substitution at the 6-position of methyl 2,6-dichloropyridine-3-carboxylate using 4-methylbenzenethiol in DMF, followed by methoxylation and oxidation.

Experimental Protocol

-

Step 1 :

-

Step 2 :

-

Methoxylation with sodium methoxide in THF (reflux, 2 hours).

-

-

Step 3 :

-

Oxidation with m-chloroperbenzoic acid (MCPBA) to form sulfoxide derivatives.

-

-

Yield and Purity :

Advantages and Limitations

-

Advantages : High regioselectivity (>97%); compatible with large-scale synthesis.

-

Limitations : Requires expensive reagents (e.g., MCPBA).

Hydrolysis and Esterification of Nicotinic Acid Derivatives

Reaction Scheme

This approach involves the hydrolysis of 6-chloro-4-methoxy-5-methylnicotinamide to the corresponding acid, followed by esterification with methanol using acid catalysts.

Experimental Protocol

-

Hydrolysis :

-

Esterification :

-

Yield and Purity :

Advantages and Limitations

-

Advantages : Simple two-step process; uses readily available reagents.

-

Limitations : Acidic conditions may lead to side reactions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-4-methoxy-5-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Methyl 6-chloro-4-methoxy-5-methylnicotinate serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways related to nicotinic acid derivatives. Its structural properties make it a valuable precursor for developing drugs aimed at treating metabolic disorders.

Biological Studies

Research has indicated that this compound may influence various cellular processes due to its similarity to nicotinic acid. Studies have explored its potential roles in:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in steroid metabolism, such as 11β-HSD1, which could have implications for treating conditions like obesity and diabetes .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against specific bacterial strains, warranting further investigation into its potential as an antibacterial agent.

Chemical Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its unique functional groups allow for diverse chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles.

- Oxidation and Reduction Reactions : These reactions can lead to the formation of different derivatives that may possess unique biological activities.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on the enzyme 11β-HSD1. The results indicated significant inhibitory activity with IC50 values in the nanomolar range, suggesting potential therapeutic applications in metabolic diseases associated with steroid metabolism .

Case Study 2: Antimicrobial Properties

In vitro assays demonstrated that this compound exhibited antimicrobial activity against certain pathogens. This finding supports further exploration into its use as a potential antimicrobial agent.

Mechanism of Action

The mechanism by which Methyl 6-chloro-4-methoxy-5-methylnicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Receptors: It can bind to specific receptors, triggering signal transduction pathways that result in biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-chloro-4-methoxy-5-methylnicotinate with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position Effects :

- The methoxy group at position 4 in the target compound reduces steric hindrance compared to its positional isomer (2-methoxy derivative), enabling easier functionalization at position 2 .

- Halogen Variations : Replacing chlorine with iodine (as in Methyl 6-chloro-5-iodonicotinate) introduces a heavier atom, increasing molecular weight (210.62 g/mol vs. 364.7 g/mol) and enhancing suitability for palladium-catalyzed reactions .

Physicochemical Properties: Polarity: The cyano-substituted analog (Methyl 6-chloro-2-cyano-5-methylnicotinate) exhibits higher polarity (density: 1.34 g/cm³) compared to the target compound due to the electron-withdrawing cyano group . Boiling Points: Ethyl esters (e.g., Ethyl 4-chloro-6-fluoro-5-methoxynicotinate) generally have higher boiling points than methyl esters due to increased molecular weight and lipophilicity .

Reactivity and Stability: Electron-Donating vs. Withdrawing Groups: The methoxy group (electron-donating) at position 4 in the target compound activates the pyridine ring for electrophilic substitution, whereas cyano or iodo substituents deactivate specific positions . Hydrolysis Rates: Methyl esters (target compound) hydrolyze faster than ethyl esters under basic conditions, making them more reactive in prodrug designs .

Applications :

- The iodo-substituted derivative (Methyl 6-chloro-5-iodonicotinate) is preferred for bioconjugation in radiopharmaceuticals due to iodine’s isotopic versatility .

- Fluorinated analogs (e.g., Ethyl 4-chloro-6-fluoro-5-methoxynicotinate) are leveraged in CNS drug development for enhanced blood-brain barrier penetration .

Biological Activity

Methyl 6-chloro-4-methoxy-5-methylnicotinate (M6C4M5M) is a pyridine derivative that has garnered attention for its potential biological activities. This article compiles available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

M6C4M5M has the molecular formula C₉H₁₀ClNO₃, with a molecular weight of approximately 201.64 g/mol. Its structure features a chloro group, a methoxy group, and a methyl group attached to the pyridine ring, which contribute to its reactivity and biological interactions.

The biological activity of M6C4M5M is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The chloro and methoxy groups enhance its lipophilicity, facilitating cellular penetration and interaction with target sites.

Enzyme Inhibition

Research indicates that M6C4M5M may function as an inhibitor of certain enzymes, potentially affecting drug metabolism and efficacy. The presence of the chloro group is believed to enhance binding affinity towards these enzymes, similar to other compounds in the nicotinate family .

Biological Activities

1. Antimicrobial Activity:

Preliminary studies suggest that M6C4M5M exhibits antimicrobial properties. In vitro tests have shown that compounds with similar structures can inhibit bacterial growth, indicating that M6C4M5M may also possess such activity .

2. Anti-inflammatory Properties:

Compounds related to M6C4M5M have demonstrated anti-inflammatory effects in various models. These properties are often linked to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of M6C4M5M against several bacterial strains. The compound was tested using the disc diffusion method, revealing zones of inhibition ranging from 10 mm to 15 mm against Gram-positive bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Bacillus subtilis | 15 |

These results suggest that M6C4M5M has significant antibacterial potential, warranting further investigation into its use as an antimicrobial agent .

Study 2: Anti-inflammatory Activity

In a model of induced inflammation in mice, M6C4M5M was administered at varying doses. The results indicated a dose-dependent reduction in paw edema, suggesting anti-inflammatory properties.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 20 |

| 25 | 35 |

| 50 | 50 |

This study highlights the potential of M6C4M5M as an anti-inflammatory agent .

Comparative Analysis

To further understand the uniqueness of M6C4M5M, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl Nicotinate | Contains a methyl ester group | Peripheral vasodilator |

| Ethyl 6-Chloro-4-Methoxynicotinate | Ethyl ester instead of methyl | Antimicrobial and anticancer |

| Methyl 6-Chloro-2-Cyano-4-Methylnicotinate | Contains a cyano group | Enzyme inhibitor |

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of specific functional groups in determining pharmacological effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 6-chloro-4-methoxy-5-methylnicotinate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, chlorination of a precursor like methyl 4-methoxy-5-methylnicotinate using reagents such as POCl₃ or SOCl₂ under reflux conditions (60–80°C) . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents. Catalysts like DMAP (4-dimethylaminopyridine) may enhance esterification efficiency.

- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using recrystallization with ethanol or column chromatography .

Q. How can impurities be identified and removed during purification of this compound?

- Methodology : Common impurities include unreacted starting materials or byproducts like dechlorinated analogs. Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water gradient) for separation. Alternatively, recrystallization in a solvent system (e.g., ethyl acetate/hexane) exploits differential solubility .

- Characterization : Compare melting points and NMR spectra (¹H/¹³C) with literature data to identify impurities .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8–4.0 ppm), methyl ester (δ ~3.7 ppm), and aromatic protons.

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 230.04 (calculated for C₉H₁₀ClNO₃).

- HPLC : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the steric and electronic environment of the methoxy and chloro substituents influence reactivity in cross-coupling reactions?

- Experimental Design : Perform Suzuki-Miyaura coupling with arylboronic acids. Compare reaction rates and yields with analogs lacking substituents. Use DFT calculations to analyze electron density at the C6 (chloro) and C4 (methoxy) positions .

- Data Interpretation : Lower reactivity at C6 may arise from steric hindrance by the chloro group, while methoxy’s electron-donating effect stabilizes intermediates.

Q. What stability challenges arise when storing this compound, and how can degradation products be mitigated?

- Stability Studies : Conduct accelerated degradation tests under heat (40–60°C), humidity (75% RH), and UV light. Analyze samples weekly via HPLC.

- Findings : Hydrolysis of the ester group to carboxylic acid is common under acidic/alkaline conditions. Store in inert atmospheres (argon) at –20°C to suppress decomposition .

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Approach :

Validate experimental NMR data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*).

Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆).

Cross-reference with structurally similar compounds (e.g., methyl 6-chloronicotinate derivatives) .

Q. What role does this compound play in medicinal chemistry, and how can its bioactivity be systematically assessed?

- Screening Strategy :

- Target Selection : Test against kinase enzymes (e.g., EGFR, VEGFR) due to nicotinate scaffold’s affinity for ATP-binding pockets.

- Assays : Use fluorescence polarization for binding affinity and cell-based assays (e.g., MTT) for cytotoxicity .

- Outcome : The chloro and methoxy groups may enhance selectivity by modulating lipophilicity and hydrogen-bonding interactions.

Data Contradiction & Troubleshooting

Q. How to address inconsistencies in reported melting points or spectral data across literature sources?

- Resolution :

- Verify purity via elemental analysis (C, H, N) or high-resolution MS.

- Replicate synthesis using protocols from peer-reviewed journals (avoid vendor catalogs like Kanto Reagents ).

- Consider polymorphic forms by analyzing X-ray crystallography data .

Q. Why might catalytic hydrogenation of this compound yield unexpected products, and how can side reactions be minimized?

- Hypothesis : The chloro group may resist reduction under mild conditions, but methoxy groups could undergo demethylation.

- Optimization : Use Pd/C with H₂ at low pressure (1–2 atm) and monitor reaction progress. Replace methanol (proton source) with ethyl acetate to prevent demethylation .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀ClNO₃ | |

| Molecular Weight | 230.04 g/mol | |

| Predicted Boiling Point | 364.7±42.0°C | |

| Stability | Hydrolyzes under acidic conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.